5-amino-1-phenyl-1H-pyrazol-3-ol
Description
The compound 5-amino-1-phenyl-1H-pyrazol-3-ol is a heterocyclic molecule of significant interest in both academic research and industrial applications. As a derivative of pyrazole (B372694), it features a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with an amino group at position 5, a phenyl group at position 1, and a hydroxyl group at position 3. This hydroxyl group allows the molecule to exist in a tautomeric equilibrium with its keto form, 5-amino-1-phenyl-1,2-dihydro-3H-pyrazol-3-one. This structural complexity and the presence of multiple reactive sites make it a versatile precursor in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-phenyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFVUVLAEDLCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990564 | |
| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70373-98-7 | |
| Record name | NSC266159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Amino 1 Phenyl 1h Pyrazol 3 Ol and Its Structural Analogs
High-Efficiency Synthetic Routes and Reaction Conditions
Modern organic synthesis emphasizes the development of highly efficient and selective reactions. For pyrazole (B372694) derivatives, this includes the exploration of novel reaction conditions to overcome the limitations of conventional methods.
High-Pressure Synthesis Protocols
High-pressure chemistry offers a powerful tool for transformations that are sluggish or unsuccessful at atmospheric pressure. The application of high pressure can accelerate reaction rates, enhance selectivity, and enable reactions with high activation barriers. While conventional synthetic methods may fail, the use of high pressure at ambient temperatures has been successful for the synthesis of certain C-6 substituted pyrazolo[3,4-d]pyrimidines, which are structural analogs of pyrazoles. This approach is particularly valuable for challenging nucleophilic substitution reactions on the pyrazole core, demonstrating its potential for the synthesis of complex, sterically hindered pyrazole derivatives.
Solvent-Free and Catalyst-Free Transformations
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and catalyst-free synthetic methods. These reactions reduce environmental impact and simplify product purification.
Several catalyst-free approaches for pyrazole synthesis have been reported. One such method involves the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can be conducted by simple heating under solvent-free conditions to afford pyrazole products in high yields without the need for extensive purification. prepchem.comrsc.org Another notable strategy is the temperature-controlled synthesis of pyrazoles from α,β-unsaturated tosylhydrazones, which proceeds without the need for a transition-metal catalyst or an oxidant. orgsyn.org
Furthermore, one-pot three-component reactions for the synthesis of 5-aminopyrazole-4-carbonitriles, close structural analogs of the target compound, have been successfully performed in aqueous media without any catalyst. chim.it These methods often rely on the inherent reactivity of the starting materials, such as the condensation of substituted arylidene malononitriles with hydrazines, offering clear advantages in terms of safety, cost, and eco-friendliness. chim.itresearchgate.net A notable solvent-free reaction involves the interaction of 5-aminopyrazoles with azlactones to generate intermediates for pyrazolo[3,4-b]pyridin-6-ones. rsc.org
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Solvent | Catalyst | Conditions | Product | Yield (%) | Reference |
| Pyrazole carbaldehydes | Secondary amines | Elemental sulfur | Toluene | None | Reflux | Pyrazole-linked thioamides | 53-90 | beilstein-journals.org |
| α-Diazocarbonyl substrates | Alkynes | - | None | None | Heating | Substituted pyrazoles | High | prepchem.com |
| 4-Nitrobenzylidene malononitrile (B47326) | Phenylhydrazine (B124118) | - | Water | None | Room Temp | 5-aminopyrazole-4-carbonitrile | - | chim.it |
| Cross-conjugated enynones | Arylhydrazines | - | - | None | - | Pyrazole derivatives | Good | researchgate.net |
Base-Catalyzed Cyclocondensation Reactions
Base-catalyzed reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrazoles. The use of a base can facilitate deprotonation and activate substrates, promoting cyclization. For instance, the synthesis of 5-amino-3-aryl-1H-pyrazoles can be achieved through a base-catalyzed reaction of benzoylacetonitrile (B15868) and acetonitrile (B52724) to generate a 1-aminocinnamonitrile intermediate, which then reacts with substituted phenylhydrazines. nih.gov
In multi-component syntheses, a base is often employed to drive the reaction forward. A one-pot, three-component reaction of 3-amino-1,2,4-triazole, various aromatic aldehydes, and malononitrile uses sodium hydroxide (B78521) (NaOH) in ethanol (B145695) to produce fused pyrimidine (B1678525) rings with high selectivity and good yields. researchgate.netnih.gov The base plays a dual role, first promoting the Knoevenagel condensation between the aldehyde and malononitrile, and then facilitating the subsequent cyclization steps. researchgate.net
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. They allow for the rapid construction of complex molecules from simple precursors.
One-Pot Three-Component Approaches
The one-pot, three-component synthesis is a widely employed and highly efficient strategy for constructing polysubstituted aminopyrazoles. A prevalent example involves the tandem reaction of an aromatic aldehyde, an active methylene (B1212753) nitrile (most commonly malononitrile), and a hydrazine (B178648) derivative. rsc.orgresearchgate.neteurjchem.com
This reaction typically proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequent Michael addition of the hydrazine to this intermediate, followed by intramolecular cyclization and tautomerization, yields the final 5-aminopyrazole derivative. rsc.org These reactions can be performed using various catalysts or, in some cases, under catalyst-free conditions in green solvents like water and ethanol. A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been shown to be highly effective for this transformation, leading to excellent yields in short reaction times. rsc.org
| Aldehyde | Active Methylene Compound | Hydrazine | Catalyst/Solvent | Time | Yield (%) | Reference |
| Benzaldehyde derivatives | Malononitrile | Phenyl hydrazine | LDH@PTRMS@DCMBA@CuI / H₂O/EtOH | 15–27 min | 85–93 | rsc.org |
| Aromatic aldehydes | Malononitrile | 3-amino-1,2,4-triazole | 20 mol% NaOH / Ethanol | 2-5 h | 78-93 | researchgate.netnih.gov |
| Aromatic aldehydes | Malononitrile | Phenyl hydrazine | NiFe₂O₄ / EtOH | 15-30 min | 85-95 | |
| Benzaldehydes | Malononitrile | Phenyl hydrazine | Alumina–silica-supported MnO₂ / Water | - | High |
Condensation Reactions Involving Hydrazine Derivatives
The most fundamental and versatile method for synthesizing the pyrazole ring is the condensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. chim.itnih.gov The precise nature of the resulting pyrazole is determined by the functional groups present in the 1,3-dicarbonyl equivalent.
The synthesis of 5-aminopyrazoles is classically achieved through the reaction of hydrazines with β-ketonitriles. chim.itnih.gov The reaction is believed to proceed via the formation of a hydrazone intermediate at the keto group, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. nih.gov Specifically, the reaction of phenylhydrazine with ethyl cyanoacetate (B8463686) is a direct route to the 5-amino-1-phenyl-pyrazolone core structure.
A closely related synthesis involves reacting phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate in refluxing ethanol, which affords ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in good yield. prepchem.com This highlights the utility of functionalized 1,3-dielectrophiles in building substituted pyrazoles. The regioselectivity of these condensations can sometimes be controlled by reaction conditions, such as the choice between acidic or basic catalysis, to favor the formation of either 3-amino or 5-aminopyrazole isomers. nih.gov
Michael-Type Addition and Subsequent Cyclization Sequences
The synthesis of pyrazole-containing structures through Michael-type addition is a powerful strategy for forming carbon-carbon and carbon-nitrogen bonds. This approach is often employed in multicomponent reactions to construct complex heterocyclic systems starting from 5-aminopyrazoles.
One notable application involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. For instance, the synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines has been achieved by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with various α,β-unsaturated ketones. nih.gov This reaction proceeds through a sequence initiated by a Michael addition, followed by cyclization, dehydration, and subsequent aromatization. nih.gov The use of ionic liquids like [bmim]Br can promote this reaction, offering an environmentally benign alternative to toxic organic solvents. nih.gov
Similarly, organocatalyzed asymmetric Michael addition of 4-unsubstituted pyrazolin-5-ones to α,β-unsaturated ketones provides a route to enantioenriched pyrazole derivatives. beilstein-journals.org These reactions, often catalyzed by primary amines derived from cinchona alkaloids, can produce Michael adducts in high yields and excellent enantioselectivities. beilstein-journals.org The versatility of this method allows for the synthesis of complex hybrid molecules incorporating other biologically relevant scaffolds, such as indoles and benzofurans. beilstein-journals.org
A three-component reaction of 5-aminopyrazole, arylaldehydes, and 2H-thiopyran-3,5(4H,6H)-dione in glacial acetic acid with ammonium (B1175870) acetate (B1210297) also utilizes a Michael addition pathway to synthesize tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-one derivatives. beilstein-journals.org
Functionalization and Derivatization Approaches
The inherent reactivity of the 5-aminopyrazole core allows for various functionalization and derivatization strategies, enabling the synthesis of a wide range of novel compounds with tailored properties.
Regioselective C-4 Arylation of 5-Aminopyrazoles
The C-4 position of 5-aminopyrazoles is a key site for functionalization, though its direct arylation can be challenging due to the competing nucleophilicity of the adjacent amino group. nih.gov Traditional methods often require high temperatures and toxic solvents. plos.org
A novel and environmentally friendly approach utilizes a laccase-catalyzed strategy for the chemoselective C-4 arylation of 5-aminopyrazoles. nih.govplos.org This enzymatic method involves the laccase-mediated oxidation of catechols to form reactive ortho-quinone intermediates. The 5-aminopyrazole then acts as a nucleophile, attacking the quinone to form the C-4 arylated product. This reaction proceeds under very mild conditions without the need for protecting the amine group or pre-activating the carbon, offering a safe and efficient route to these valuable derivatives. nih.govplos.org This enzymatic process has been shown to be effective for producing various C-4 arylated 5-aminopyrazoles with moderate to good yields. nih.gov
Table 1: Laccase-Catalyzed C-4 Arylation of 5-Aminopyrazoles This table summarizes the efficiency of the laccase-mediated arylation for different derivatives.
| Derivative No. | Yield (%) |
|---|---|
| 1 | 42 |
| 2 | 55 |
| 3 | 68 |
| 4 | 75 |
| 5 | 81 |
| 6 | 88 |
| 7 | 94 |
| 8 | 72 |
| 9 | 65 |
| 10 | 58 |
Data sourced from a study on chemoselective arylation. nih.gov
Synthesis of Pyrazole-Fused Heterocyclic Systems
5-Aminopyrazoles are indispensable building blocks for constructing fused heterocyclic systems, which often exhibit significant biological activities. nih.gov
The imidazo[1,2-b]pyrazole core is an attractive synthetic target due to its pharmacological potential. beilstein-journals.org A facile and regioselective method for its synthesis is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgnih.gov This reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide, typically in the presence of a Brønsted or Lewis acid catalyst. nih.gov
Researchers have developed one-pot, two-step protocols that begin with the in situ formation of a C4-functionalized 5-aminopyrazole, which then undergoes the GBB reaction to rapidly generate a library of diversely substituted 1H-imidazo[1,2-b]pyrazoles. beilstein-journals.org Spectroscopic analysis, including 2D NMR, has confirmed the exclusive formation of the 1H-imidazo[1,2-b]pyrazole regioisomer with an endocyclic double bond. beilstein-journals.orgnih.gov
Table 2: Selected Examples from a Sequential One-Pot GBB Library Generation of 1H-Imidazo[1,2-b]pyrazoles
| Aldehyde | Isocyanide | Product Yield (%) |
|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | 75 |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 83 |
| 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 68 |
| 2-Naphthaldehyde | tert-Butyl isocyanide | 71 |
| Thiophene-2-carbaldehyde | Benzyl isocyanide | 55 |
Yields represent isolated yields from the GBB three-component reaction step. beilstein-journals.org
Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles commonly synthesized from 5-aminopyrazoles. rsc.orgmdpi.com The most prevalent synthetic strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as β-enaminones, β-haloenones, and β-ketonitriles. mdpi.comnih.gov
The reaction between a 5-aminopyrazole and a β-enaminone typically proceeds via an initial Michael-type addition of the exocyclic amino group to the enaminone, followed by an intramolecular cyclocondensation where the pyrazole ring nitrogen attacks a carbonyl group, leading to the final pyrazolo[1,5-a]pyrimidine (B1248293) product after dehydration. mdpi.com The regioselectivity of this reaction is generally high, favoring the attack of the more nucleophilic primary amino group over the endocyclic nitrogen. researchgate.net Multicomponent reactions and microwave-assisted syntheses have also been developed to improve the efficiency and diversity of these compounds. rsc.orgnih.gov
The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purine, is of significant interest in drug discovery. rsc.org A novel and efficient one-flask synthetic method has been developed starting from 5-aminopyrazoles. nih.govsemanticscholar.orgnih.gov This procedure involves treating the 5-aminopyrazole with an N,N-substituted amide (such as DMF) in the presence of a coupling agent like phosphorus tribromide (PBr₃). nih.govnih.gov This step forms a Vilsmeier-type intermediate. Subsequent addition of a nitrogen source, such as hexamethyldisilazane (B44280) (HMDS), triggers an intermolecular heterocyclization to yield the corresponding pyrazolo[3,4-d]pyrimidine. nih.govsemanticscholar.org
This one-flask method is advantageous due to its operational simplicity and avoidance of isolating intermediates. semanticscholar.org The reaction conditions have been optimized, and the protocol has been successfully applied to a range of 5-amino-1,3-disubstituted pyrazoles, affording the desired products in good to excellent yields. nih.govsemanticscholar.org
Table 3: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from Various 5-Aminopyrazoles
| N1-Substituent on Pyrazole | C3-Substituent on Pyrazole | Product Yield (%) |
|---|---|---|
| Phenyl | H | 85 |
| o-Tolyl | H | 88 |
| m-Chlorophenyl | H | 91 |
| p-Bromophenyl | H | 78 |
| Phenyl | Methyl | 82 |
| Phenyl | p-Methoxyphenyl | 91 |
Yields are based on optimized reaction conditions using DMF/PBr₃ and HMDS. nih.govsemanticscholar.org
Pyrazolo[3,4-d]Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazines
The synthesis of pyrazolo[3,4-d] Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazines often utilizes 5-aminopyrazole derivatives as key precursors. A prominent method involves the diazotization of a 5-aminopyrazole, followed by an intramolecular cyclization to form the fused triazine ring.
One established pathway begins with 5-amino-1H-pyrazole-4-carbonitriles. These compounds can undergo a one-pot diazotization reaction to yield pyrazolo[3,4-d] Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazin-4-ones. scirp.org The reaction is typically initiated by treating the 5-aminopyrazole with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid), at low temperatures (0–5 °C) to form an intermediate diazonium salt. This unstable intermediate then undergoes spontaneous cyclization, with the diazonium group attacking the nitrogen of the adjacent nitrile group, to furnish the pyrazolo[3,4-d] Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazin-4-one ring system. scirp.org This approach is valued for its efficiency and the directness with which it assembles the target bicyclic structure.
A related strategy has been employed for the synthesis of pyrazolo[5,1-d] Current time information in Bangalore, IN.beilstein-journals.orgnih.govscispace.comtetrazine-4(3H)-ones. This method also involves the diazotization of a 5-aminopyrazole precursor, followed by a cycloaddition reaction with an isocyanate in a one-pot process. beilstein-journals.org
Preparation of N-Functionalized Pyrazole Derivatives
The functionalization of nitrogen atoms within the pyrazole ring and its substituents is a critical strategy for modulating the physicochemical and biological properties of these compounds. Both the exocyclic amino group and the endocyclic nitrogen atoms can be targeted for modification.
N-Acylation of the 5-Amino Group: The exocyclic 5-amino group is a common site for functionalization. Acylation is a straightforward method to introduce a variety of substituents. For instance, reacting 5-amino-3-substituted-1H-pyrazoles with acylating agents like chloroacetyl chloride in a basic medium can produce N-acylated products, which can further cyclize to form fused systems like 3H-imidazo[1,2-b]pyrazo-2-ol. scirp.org Similarly, treatment of 5-aminopyrazoles with substituted benzoyl chlorides in a solvent such as dichloromethane (B109758) (DCM) leads to the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. beilstein-journals.org
Functionalization at the N1-Position: The N1-position of the pyrazole ring is another key site for introducing structural diversity. The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol itself often involves the introduction of the phenyl group at the N1 position via reaction with phenylhydrazine. More advanced methods include transition metal-catalyzed reactions. For example, a Rhodium(III)-catalyzed C-H activation and cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines starting from phenyl-1H-pyrazol-5-amines and alkynes. rsc.org This reaction proceeds through functionalization involving the N1-phenyl group, demonstrating a sophisticated approach to building complex fused systems. rsc.org
Incorporation of Diverse Substituents on the Pyrazole Ring
Introducing a variety of substituents onto the carbon backbone of the pyrazole ring is essential for creating diverse chemical libraries for drug discovery and other applications. The C3 and C4 positions are primary targets for such modifications.
Substitution at the C4-Position: The C4 position of the pyrazole ring is particularly amenable to electrophilic substitution and condensation reactions.
Acylation: Selective C-acylation at the C4 position can be achieved. For example, 5-aminopyrazoles can be converted to 5-amino-1-aryl-4-benzoylpyrazole derivatives. beilstein-journals.org A related compound, 3-methyl-1-phenyl-pyrazol-5-one, undergoes efficient C4-acylation when its calcium complex is treated with an acyl chloride, yielding products like 4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one. rsc.org This highlights a regioselective strategy to introduce keto functionalities.
Sulfonylation: The introduction of sulfonyl groups has also been reported. Solid-phase synthesis techniques have been used to produce 4-arylsulfonyl-3,5-diamino-1H-pyrazoles from resin-bound intermediates. beilstein-journals.org
Ketone Synthesis: 5-Aminopyrazol-4-yl ketones can be prepared from β-ketonitriles by treatment with N,N'-diphenylformamidine, followed by heterocyclocondensation with a hydrazine. nih.gov
Substitution at the C3-Position: While the provided outline focuses on the title compound which has a hydroxyl group at C3, its analogs can bear various substituents at this position. The synthesis of 5-amino-3-aryl-1H-pyrazoles has been reported starting from benzoylacetonitrile and substituted phenylhydrazines, demonstrating the incorporation of aryl groups at the C3 position. beilstein-journals.org
Sustainable Synthesis and Green Chemistry Applications
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles. These efforts focus on reducing waste, minimizing energy consumption, and using less hazardous materials.
Microwave-Assisted Synthetic Pathways
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.
Several synthetic routes to pyrazole derivatives and their fused analogs have been adapted for microwave assistance.
Synthesis of Fused Pyrazoles: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives from the reaction of 5-aminopyrazoles with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones has been shown to be highly efficient under microwave irradiation, offering better yields and shorter reaction times than conventional heating. nih.gov
Synthesis of Pyrazolyl Ketones: A rapid and efficient microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones has been developed. nih.gov This method involves the heterocyclocondensation of an intermediate with a hydrazine under microwave irradiation, significantly accelerating the process. nih.gov
Multicomponent Reactions: Base-catalyzed multicomponent domino reactions to produce complex derivatives like pyrazolo[3,4-e]indolizines from 5-aminopyrazoles, cyclic 1,3-diones, and arylglyoxals have been successfully performed under microwave conditions at 120 °C, providing high yields. nih.gov
Utilization of Aqueous or Environmentally Benign Media
Replacing volatile and often toxic organic solvents with water or other environmentally benign media is a cornerstone of green chemistry.
Synthesis in Aqueous Media: The synthesis of pyrazole derivatives has been successfully achieved in aqueous systems. A three-component reaction to form spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives from 5-amino-3-hydroxy-1-phenyl-1H-pyrazole, ketones, and isatin (B1672199) proceeds efficiently in a water/acetic acid (3:1) mixture at 90 °C. nih.gov
Catalyst-Free Synthesis in Green Solvents: An efficient, catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles has been reported. nih.gov This reaction, involving aromatic aldehydes, malononitrile derivatives, and phenylhydrazine derivatives, proceeds smoothly in environmentally friendly solvents like water and ethanol at room temperature. nih.gov
Nano-Catalyzed Synthesis in Water/Ethanol: A green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives has been developed using a novel nano-catalyst (LDH@PTRMS@DCMBA@CuI). nih.govrsc.org This three-component reaction uses a mixture of water and ethanol (H₂O/EtOH) as the solvent at a mild temperature of 55 °C, offering excellent yields and short reaction times. nih.govrsc.org The catalyst was also shown to be reusable for several cycles without a significant loss of activity. rsc.org
Advanced Spectroscopic Characterization of 5 Amino 1 Phenyl 1h Pyrazol 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 5-amino-1-phenyl-1H-pyrazol-3-ol, offering precise information about the hydrogen, carbon, and nitrogen environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides characteristic signals that are indicative of its unique structure. The protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the pyrazole (B372694) ring.
The pyrazole ring itself contains a single proton at the C4 position, which is expected to resonate as a singlet. The chemical shift of this proton is sensitive to the surrounding substituents and the tautomeric form of the pyrazole ring. Additionally, the amino group (-NH₂) protons will produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. In some cases, a signal for the hydroxyl (-OH) proton of the tautomeric form can also be observed, which is also typically a broad singlet. For instance, in a related derivative, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the aromatic protons were observed as multiplets in the range of δ 7.11-7.62 ppm. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of this compound. The phenyl group will exhibit characteristic signals in the aromatic region, typically between δ 110 and 140 ppm. The carbon atoms of the pyrazole ring have distinct chemical shifts that are crucial for structural confirmation.
The C3 and C5 carbons, being attached to heteroatoms, are expected to be deshielded and appear at lower field strengths. The C4 carbon will resonate at a higher field compared to C3 and C5. For example, in a similar compound, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the pyrazole carbon signals were observed at δ 153.12 (C5), 144.40 (C3), and 112.79 (C4) ppm. rsc.org The presence of the amino and hydroxyl/oxo groups significantly influences the chemical shifts of the pyrazole ring carbons.
| Atom | ¹H Chemical Shift (δ, ppm) - Predicted | ¹³C Chemical Shift (δ, ppm) - Predicted |
|---|---|---|
| Phenyl-H | 7.0 - 8.0 (m) | - |
| C4-H | ~5.5-6.0 (s) | - |
| NH₂ | Variable (br s) | - |
| OH | Variable (br s) | - |
| Phenyl-C | - | 110 - 140 |
| C3 | - | ~150-160 |
| C4 | - | ~90-100 |
| C5 | - | ~140-150 |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the pyrazole ring and the amino group. The chemical shifts of the pyrazole nitrogens are particularly sensitive to tautomerism and protonation states. acs.org In pyrazoles, the "pyrrole-like" nitrogen (N1) and the "pyridine-like" nitrogen (N2) exhibit distinct chemical shifts. The amino nitrogen will also have a characteristic resonance. For pyrazole derivatives, ¹⁵N chemical shifts can be influenced by intermolecular hydrogen bonding in different environments. psu.edu In a study of pyrano[2,3-c]pyrazole derivatives, the N-2 "pyrrole-like" and N-1 "pyridine-like" nitrogen atoms of the pyrazole moiety were observed at δ -166.9 ppm and δ -117.1 ppm, respectively. nih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are powerful tools for the unambiguous assignment of all proton and carbon signals in this compound. science.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the protons within the phenyl ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbon atoms. youtube.com This is invaluable for assigning the C4 proton to the C4 carbon and the phenyl protons to their respective carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons. This can be used to determine the spatial proximity of different groups, for example, between the protons of the phenyl ring and the C4 proton of the pyrazole ring. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Due to the potential for tautomerism between the -ol and -one forms, the FT-IR spectrum can provide evidence for the predominant tautomer in the solid state.
Key expected vibrational bands include:
N-H stretching: The amino group will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group in the pyrazol-3-ol tautomer.
C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ would be characteristic of the carbonyl group in the pyrazol-3-one tautomer. A study on 1-phenyl-3-substituted-pyrazol-5-ones showed that these compounds exist predominantly in the non-polar media in a form that gives a C=O stretching vibration. researchgate.net
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region.
Aromatic C-H stretching: These bands typically appear above 3000 cm⁻¹.
For a related compound, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, characteristic FT-IR peaks were observed at 3447, 3346, and 3313 cm⁻¹ for the amino group, and at 1632 and 1600 cm⁻¹ for C=N and C=C stretching. rsc.org
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H stretch (amino) | 3300 - 3500 |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C=O stretch (keto tautomer) | 1650 - 1700 (strong) |
| C=N / C=C stretch (ring) | 1400 - 1650 |
| Aromatic C-H stretch | >3000 |
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. The molecular ion peak (M⁺) will correspond to the molecular weight of the compound.
The fragmentation of pyrazoles often involves the loss of small, stable molecules. For this compound, key fragmentation pathways could include:
Loss of N₂: A common fragmentation pathway for pyrazoles is the elimination of a nitrogen molecule.
Loss of CO: If the pyrazol-3-one tautomer is present, the loss of carbon monoxide is a likely fragmentation step.
Loss of HCN: The expulsion of hydrogen cyanide is another characteristic fragmentation pattern for pyrazoles. researchgate.net
Fragmentation of the phenyl group: The phenyl substituent can also undergo fragmentation, leading to characteristic ions.
The analysis of the resulting fragment ions allows for the reconstruction of the molecular structure and provides further confirmation of the compound's identity. For example, the mass spectrum of 1-phenyl-3-methyl-5-aminopyrazole shows a prominent molecular ion peak and fragments corresponding to the loss of parts of the pyrazole ring and the phenyl group. nist.gov
X-ray Crystallography for Solid-State Structural Determination
For instance, the crystal structure of derivatives such as 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one has been resolved. In this related molecule, the phenyl and pyrazole rings are not coplanar, exhibiting a dihedral angle of 7.5(2)°. nih.gov The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into a three-dimensional network. nih.gov This highlights the importance of hydrogen bonding in the solid-state architecture of these pyrazole systems.
Another example can be found in sulfonylated derivatives, such as 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one. In this molecule, the pyrazole ring is observed to be planar. nih.gov The exocyclic amino group is involved in intramolecular hydrogen bonding to a sulfonyl oxygen atom. nih.gov Such studies on derivatives are crucial for building a comprehensive understanding of the structural chemistry of aminopyrazoles.
A representative data table for a related derivative, 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one, is provided below to illustrate the type of information obtained from X-ray crystallographic analysis. nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 22.557(8) |
| b (Å) | 26.291(9) |
| c (Å) | 7.528(3) |
| Volume (ų) | 4465(3) |
| Z | 16 |
| Radiation | Mo Kα |
| Temperature (K) | 273(2) |
Electronic Absorption Spectroscopy for Aromatic System Probing
Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range is a powerful technique for investigating the electronic transitions within molecules containing chromophores, such as the aromatic and heterocyclic rings in this compound. The absorption of photons in this energy range promotes electrons from the ground state to various excited states, providing valuable information about the electronic structure.
The spectra of pyrazolone (B3327878) derivatives are characterized by absorption bands that arise from π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment. The tautomeric form of the pyrazolone ring, which can exist in CH, OH, and NH forms, significantly influences the electronic spectrum. It has been noted that for some pyrazolones, the presence of two absorption maxima indicates the existence of two tautomeric forms in equilibrium. researchgate.net
The solvent can also play a critical role in the position of the absorption bands. Solvatochromism, the shift in λmax with solvent polarity, can provide insights into the change in dipole moment upon electronic excitation. While a detailed, systematic study of the solvatochromic behavior of this compound is not extensively documented, general observations for pyrazolone derivatives indicate that the absorption spectrum can change significantly with solvent, suggesting that different tautomers may predominate in different media. researchgate.net
The following table presents hypothetical electronic absorption data for a pyrazolone derivative in various solvents to illustrate the kind of information obtained from such studies.
| Solvent | λmax 1 (nm) | log ε 1 | λmax 2 (nm) | log ε 2 |
| n-Hexane | 245 | 4.15 | 330 | 3.80 |
| Dioxane | 248 | 4.12 | 335 | 3.85 |
| Ethanol (B145695) | 246 | 4.10 | 340 | 3.88 |
| Acetonitrile (B52724) | 245 | 4.08 | 338 | 3.86 |
| Water | 243 | 4.05 | 345 | 3.90 |
Coordination Chemistry and Supramolecular Assembly of 5 Amino 1 Phenyl 1h Pyrazol 3 Ol Ligands
Ligand Design and Coordination Modes
5-Amino-1-phenyl-1H-pyrazol-3-ol is a versatile ligand owing to the presence of multiple potential donor atoms and its existence in various tautomeric forms. The pyrazole (B372694) ring itself contains two nitrogen atoms, while the amino and hydroxyl groups offer additional coordination sites. The ligand can exist in keto-enol tautomeric forms, which significantly influences its coordination behavior. The keto form is 3-amino-1-phenyl-1,2-dihydropyrazol-5-one, and the enol form is this compound. This tautomerism allows for different modes of chelation.
The coordination modes of 5-pyrazolones have been extensively reviewed, revealing their versatility. researchgate.net Generally, these ligands can act as monodentate, bidentate, or bridging ligands. In the case of this compound and its derivatives, the most common coordination is bidentate, involving the exocyclic oxygen atom of the keto group and the N2 nitrogen atom of the pyrazole ring. researchgate.net However, Schiff bases derived from this ligand can coordinate through the azomethine nitrogen and the phenolic oxygen. uobaghdad.edu.iq The amino group can also participate in coordination, although it is more frequently involved in hydrogen bonding to stabilize the resulting supramolecular structure. rsc.orgnih.gov
The coordination versatility of pyrazolone-based ligands is further highlighted by the ability of 4-acyl-substituted 3-methyl-1-phenyl-5-pyrazolones to act as bidentate O,O'-chelating ligands, similar to classic β-diketones. researchgate.net This adaptability makes pyrazolone (B3327878) derivatives, including this compound, valuable building blocks in the design of metal-organic frameworks and other complex coordination compounds.
Formation of Metal Complexes with Various Metal Ions
The multifunctional nature of this compound and its derivatives allows for the formation of stable complexes with a wide range of metal ions. The synthesis of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with the application of heat.
Studies have reported the synthesis of complexes with various divalent metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). For instance, a Schiff base derived from 3-amino-1-phenyl-2-pyrazoline-5-one has been used to synthesize complexes with these metal ions, resulting in octahedral or square planar geometries depending on the metal. uobaghdad.edu.iq Similarly, 1-phenyl-3-substituted-4-nitroso-5-pyrazolones have been shown to form complexes with a 1:2 metal-to-ligand ratio with Mn(II), Co(II), Ni(II), and Cu(II). researchgate.net
Copper(II) complexes with pyrazole derivatives have been a particular area of interest. For example, three new copper(II) complexes with pyrazole-bound ligands have been synthesized and characterized. nih.gov The synthesis of nickel(II) complexes with L-amino-acid-derived ligands has also been explored, demonstrating the versatility of these types of ligands in forming coordination compounds. nih.gov Furthermore, a nickel iron oxide (NiFe2O4) nanoparticle has been shown to be an effective catalyst for the multicomponent synthesis of 5-amino-1H-pyrazole-4-carbonitriles, highlighting the role of metal catalysts in the synthesis of pyrazole derivatives. derpharmachemica.com
Characterization of Coordination Compounds
The characterization of metal complexes of this compound and its derivatives is carried out using a variety of spectroscopic and analytical techniques to determine their structure, bonding, and properties.
Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination sites of the ligand. The IR spectra of the free ligand typically show characteristic bands for the C=O, N-H, and O-H functional groups. Upon complexation, shifts in the positions of these bands provide evidence for the involvement of these groups in bonding to the metal ion. For example, a shift in the C=O stretching frequency to a lower wavenumber is indicative of coordination through the carbonyl oxygen. researchgate.net Similarly, changes in the N-H and O-H stretching vibrations can suggest their participation in coordination or hydrogen bonding. researchgate.net
Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The positions and intensities of these bands are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral, or square planar). uobaghdad.edu.iqresearchgate.net
Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides insight into the number of unpaired electrons and the spin state of the central metal ion. This information is valuable for confirming the geometry of the complex. uobaghdad.edu.iqresearchgate.net
Below is a table summarizing the characterization data for a representative metal complex with a related pyrazolone ligand.
| Complex | IR (cm⁻¹) ν(C=O) | Electronic Spectra (nm) λ_max | Magnetic Moment (μ_eff, B.M.) | Geometry | Reference |
| [Mn(L)₂(H₂O)₂] | ~1600 | 436, 462 | 5.65 | Octahedral | mdpi.com |
| [Co(L)₂(H₂O)₂] | ~1600 | - | 3.91 | Octahedral | researchgate.net |
| [Ni(L)₂(H₂O)₂] | ~1600 | - | 3.12 | Octahedral | researchgate.net |
| [Cu(L)₂(H₂O)₂] | ~1600 | - | 1.99 | Octahedral | researchgate.net |
| L represents a derivative of 1-phenyl-pyrazolone. |
Supramolecular Aggregation and Self-Assembly Processes
The presence of multiple functional groups in this compound and its metal complexes facilitates the formation of extended supramolecular structures through self-assembly processes. These processes are driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking.
The self-assembly of these molecules can lead to the formation of one-, two-, or three-dimensional networks. The final architecture is influenced by factors such as the coordination geometry of the metal ion, the nature of the substituents on the ligand, and the presence of counter-ions or solvent molecules. For example, complexes of 5-amino-3-(pyrid-2-yl)-1H-pyrazole have been shown to form extended hydrogen-bond networks where the aminopyrazole moiety hydrogen bonds to coordinated or non-coordinated anions or solvent molecules. rsc.org The use of pyrazole-carboxylate mixed-ligand systems has also been explored in the synthesis of coordination polymers, where hydrogen bonding plays a crucial role in determining the final structure. acs.org
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The stability and structure of the supramolecular assemblies of this compound complexes are dictated by a variety of intermolecular interactions.
Hydrogen Bonding: Hydrogen bonds are the most significant intermolecular force in these systems. The amino group (-NH₂) and the hydroxyl group (-OH) of the ligand are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyrazole nitrogen atoms are effective hydrogen bond acceptors. These interactions can occur between the ligand molecules themselves or between the ligand and solvent molecules or counter-ions. Intramolecular hydrogen bonds are also common, such as between the amino group and a sulfonyl oxygen in related structures. nih.govnih.gov In complexes of 5-amino-1-benzoyl-3-methylpyrazole, molecules are linked into sheets by a combination of N-H···N, C-H···O, and C-H···π(arene) hydrogen bonds. nih.gov
Below is a table summarizing the types of intermolecular interactions observed in related pyrazole structures.
| Compound/Complex | Interaction Type | Description | Reference |
| 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one | Intramolecular N-H···O | Between the amino group and a sulfonyl oxygen. | nih.gov |
| 5-amino-1-benzoyl-3-methylpyrazole | N-H···N, C-H···O, C-H···π(arene) | Links molecules into sheets. | nih.gov |
| 5-amino-3-(pyrid-2-yl)-1H-pyrazole complexes | N-H···anion/solvent | The aminopyrazole moiety hydrogen bonds to anions or solvent molecules. | rsc.org |
| 4,4′-methylenebis(3,5-dimethyl-1H-pyrazole) Co(II) complex | π-π stacking | Significant interactions between chiral 2D sheets. | worktribe.com |
Crystal Engineering and Polymorphism Studies
Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions. Pyrazole-based ligands, including this compound, are excellent candidates for crystal engineering due to their predictable hydrogen bonding patterns and potential for other non-covalent interactions. acs.orgacs.orgrsc.orgresearchgate.net
By systematically modifying the substituents on the pyrazole ring or by using different metal ions and counter-ions, it is possible to tune the resulting supramolecular architecture and, consequently, the physical and chemical properties of the material. The study of pyrazole-carboxylate mixed-ligand systems has demonstrated how the choice of co-ligand can influence the dimensionality of the resulting coordination polymer. acs.orgworktribe.comacs.org
Polymorphism, the ability of a compound to exist in more than one crystalline form, is another important aspect of crystal engineering. Different polymorphs can exhibit different properties, and controlling the crystallization conditions to obtain a specific polymorph is a key challenge. While specific polymorphism studies on this compound are not detailed in the provided search results, the rich supramolecular chemistry of pyrazole derivatives suggests that this is a fertile ground for such investigations. The understanding of intermolecular interactions is fundamental to predicting and controlling polymorphism.
Applications of 5 Amino 1 Phenyl 1h Pyrazol 3 Ol in Materials Science and Fine Chemicals
Role as Versatile Building Blocks for Advanced Chemical Scaffolds
The structure of 5-amino-1-phenyl-1H-pyrazol-3-ol and its analogues, such as 5-aminopyrazoles, makes them highly valuable as synthons or building blocks for a multitude of heterocyclic products. beilstein-journals.org Their ability to act as binucleophiles allows for extensive use in cyclocondensation reactions with 1,3-dielectrophiles. This reactivity is harnessed to prepare various fused bicyclic nitrogen heterocycles. beilstein-journals.orgmdpi.com
Key applications as a chemical scaffold include:
Synthesis of Pyrazolo[3,4-b]pyridines: 5-aminopyrazole derivatives are key reactants in multicomponent reactions (MCRs) to produce pyrazolo[3,4-b]pyridine systems. For instance, the MCR of 5-amino-1-phenyl-3-methylpyrazole with formaldehyde (B43269) and β-diketones yields these fused pyridine (B92270) derivatives, which are of interest for their chemical and biological properties. mdpi.comresearchgate.net
Formation of Pyrazolo[1,5-a]quinazolines: Through a Rh(III)-catalyzed C–H activation and cyclization cascade, substituted phenyl-1H-pyrazol-5-amines react with alkynoates or alkynamides in a [5 + 1] annulation reaction. This one-pot procedure demonstrates high atom economy and tolerance to various functional groups, providing a pathway to diverse pyrazolo[1,5-a]quinazoline frameworks. rsc.org
Development of Fused Heterocycles: The aminopyrazole core is a precursor for a wide range of condensed heterocycles. For example, it can be used to synthesize pyrazolo[1,5-a]pyrimidines and pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazines. mdpi.comekb.eg These complex molecules are built upon the fundamental pyrazole (B372694) structure, highlighting its role as a foundational element in combinatorial chemistry. beilstein-journals.orgrsc.org
The versatility of 5-aminopyrazoles in synthesis is a cornerstone of their utility, enabling the construction of complex molecular architectures relevant to various scientific fields. mdpi.commdpi.com
Applications in Dyestuff and Pigment Synthesis
The chemical structure of aminopyrazoles is well-suited for the synthesis of coloring agents. The amino group on the pyrazole ring can be diazotized and then coupled with various aromatic compounds to form azo dyes. uminho.pt
Azo Acid Dyes: Pyrazolone (B3327878) derivatives serve as the basis for a series of azo acid dyes. For example, 1-(p-sulphophenyl)-3-methyl-4-amino-5-pyrazolone, a related compound, can be diazotized and coupled with other pyrazolone derivatives to yield various acid dyes. These dyes have shown applications in coloring materials such as leather. researchgate.net
Disperse Dyes: Heterocyclic compounds, including pyrazoles, are extensively used in the chemistry of disperse dyes for textile and non-textile applications. uminho.pt The synthesis of dyes derived from 1-aryl-5-amino-4-cyanopyrazoles involves the diazotization of the amino group followed by a coupling reaction with components like N,N-diethylaniline or 2-naphthol. uminho.pt Although the cyano group can sometimes be labile, this process demonstrates the potential of the aminopyrazole scaffold in creating a range of dyes with different color properties. uminho.pt
The reactivity of the amino group is central to the role of this compound and its analogues in the dyestuff industry, allowing for the creation of a spectrum of colors integrated into stable molecular backbones.
Exploration in Optoelectronic and Photovoltaic Device Components
Recent research has ventured into the use of pyrazole derivatives in the field of materials science for electronic applications. Their inherent chemical properties and the potential for creating stable, functional materials make them candidates for components in optoelectronic and photovoltaic devices.
A notable example is the synthesis of a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), which has demonstrated significant potential. researchgate.net This compound is classified as a small organic semiconductor. researchgate.net When integrated into n-Si heterojunction devices, thin films of APPQ exhibit typical diode behavior and promising photovoltaic properties. researchgate.net
Photovoltaic Properties of an n-Si/APPQ Heterojunction Device
| Parameter | Value |
|---|---|
| Open-Circuit Voltage (Voc) | 0.62 V |
| Short-Circuit Current (Isc) | 5.1 × 10⁻⁴ A/cm² |
| Maximum Output Power (Pmax) | 0.247 mW/cm² |
| Band Gap Energy | 2.3 eV |
Data sourced from a 2023 study on an APPQ-based device. researchgate.net
Furthermore, pyranoquinoline derivatives, which can be synthesized from pyrazole precursors, are noted for their applications in creating photovoltaic, optoelectronic, fluorescent, and semiconductor components. researchgate.net The favorable properties of these derivatives, including their potential use in nonlinear optical devices, underscore the expanding role of pyrazole-based compounds in advanced materials for electronics. researchgate.net
Future Perspectives and Emerging Research Avenues
Development of Next-Generation Catalytic Systems for Synthesis
The synthesis of pyrazole (B372694) derivatives is a cornerstone of medicinal and materials chemistry. researchgate.netmdpi.com Future research is intensely focused on developing catalytic systems that are not only efficient but also environmentally benign. The shift is away from classical condensation reactions, which can be harsh and produce significant waste, towards more elegant and sustainable catalytic solutions. mdpi.com
Key areas of development include:
Nanocatalysis: Nano-sized catalysts are gaining prominence due to their high surface-area-to-volume ratio and remarkable activity. For instance, a novel nanocatalyst, LDH@PTRMS@DCMBA@CuI, has been successfully employed for the green synthesis of 5-amino-1H-pyrazole-carbonitrile derivatives. nih.govnih.gov This system, involving nano copper on a modified layered double hydroxide (B78521), facilitates a one-pot, three-component reaction in an eco-friendly water/ethanol (B145695) solvent system with reaction times as short as 15-27 minutes and yields up to 93%. nih.govnih.gov Similarly, nano-ZnO has been used as an efficient and environmentally friendly catalyst for synthesizing 1,3,5-substituted pyrazole derivatives. mdpi.com
Homogeneous and Heterogeneous Catalysis: Transition-metal catalysts, including palladium, rhodium, and copper, continue to be refined for enhanced selectivity and activity. mdpi.comnih.gov A Rh(III)-catalyzed C–H activation/cyclization has been developed for the divergent synthesis of pyrazolo[1,5-a]quinazolines from 1-phenyl-1H-pyrazol-5-amine, a compound structurally similar to the subject of this article. rsc.org This method is noted for its high atom economy and broad substrate scope. rsc.org In other advances, copper(I) salts have been used for aerobic cyclization, and scandium triflate (Sc(OTf)₃) has shown excellent performance in the synthesis of fluorinated pyrazole derivatives. mdpi.com
Metal-Free and Biocatalysis: The development of metal-free catalytic systems is a significant goal for green chemistry. Taurine, an amino acid, has been used as a catalyst in multicomponent reactions to produce dihydropyrano[2,3-c]pyrazoles, showcasing a move towards biocompatible and biodegradable catalysts. mdpi.com
Alternative Energy Sources: Microwave and ultrasound irradiation are being increasingly used to accelerate reaction rates and improve yields in pyrazole synthesis. rsc.org Microwave-assisted synthesis, in particular, can drastically reduce reaction times from hours to minutes compared to conventional heating methods. rsc.org
Table 1: Comparison of Modern Catalytic Systems for Pyrazole Synthesis
| Catalytic System | Reaction Type | Key Advantages | Example Yield | Reference |
|---|---|---|---|---|
| LDH@PTRMS@DCMBA@CuI (Nano-copper) | Three-component reaction | Eco-friendly (H₂O/EtOH solvent), short reaction times (15-27 min), catalyst reusability | 85-93% | nih.govnih.gov |
| Rh(III) Complex | [5 + 1] Annulation / C-H Activation | High atom economy, broad functional group tolerance | Not specified | rsc.org |
| Sc(OTf)₃ / DBU | Lewis acid/base co-mediated reaction | High efficiency for synthesizing fluorinated pyrazoles | 97% | mdpi.com |
| Taurine | Multicomponent reaction | Environmentally friendly, biocompatible catalyst | Not specified | mdpi.com |
| Microwave Irradiation | Various (e.g., condensation) | Drastically reduced reaction times (minutes vs. hours) | 68-86% | rsc.org |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
While traditional spectroscopic methods like NMR and FT-IR are essential for the final characterization of synthesized pyrazole derivatives, the future lies in real-time, in-situ monitoring of the reaction process. rsc.orgvisnav.in This approach allows for precise control over reaction parameters, leading to improved yields, minimized by-product formation, and enhanced safety.
Emerging research is exploring the development of pyrazole-based fluorescent sensors. For example, novel polycyclic pyrazoline and pyrazole sensors have been synthesized that exhibit a "turn-off" fluorescent response to Fe³⁺ ions in aqueous environments. rsc.org These sensors can detect metal ions at concentrations below the maximum limits set by the Environmental Protection Agency (EPA). rsc.org
This pioneering work into pyrazole-based sensors paves the way for new research avenues:
Reaction Progress Probes: Designing derivatives of 5-amino-1-phenyl-1H-pyrazol-3-ol whose fluorescence or absorbance properties change predictably as the reaction progresses. This could involve creating a molecule that fluoresces only upon the successful formation of the pyrazole ring or upon the consumption of a starting material.
Impurity Detection: Developing spectroscopic probes that are highly selective for common impurities or by-products in pyrazole synthesis. This would allow for real-time adjustments to the reaction conditions to maintain high product purity.
Fiber-Optic Integration: Integrating these advanced spectroscopic probes with fiber-optic technology would enable continuous, non-invasive monitoring of reactions within industrial-scale reactors, moving process analytical technology from the laboratory to the manufacturing floor.
Computational Design of Novel Pyrazole-Based Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. aip.org This approach allows researchers to model the electronic structure, molecular geometry, and reactivity of pyrazole derivatives before they are ever synthesized in a lab. nih.govtandfonline.com
Recent studies have extensively used DFT to:
Characterize Molecular Properties: Calculations of geometric parameters (bond lengths, angles), dipole moments, and frontier molecular orbitals (HOMO-LUMO) provide deep insight into the stability and electronic nature of pyrazole compounds. aip.orgnih.govresearchgate.net
Predict Reactivity: Molecular Electrostatic Potential (MEP) maps can be generated to identify the electrophilic and nucleophilic sites on a molecule, predicting how it will interact with other reagents. aip.orgtandfonline.com
Model Spectroscopic Data: Theoretical calculations can predict vibrational frequencies (IR) and NMR chemical shifts, which aids in the interpretation of experimental data. tandfonline.comresearchgate.net
Design for Function: A study on a novel heterojunction containing a 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl] moiety used advanced DFT methods (CAM-B3LYP) to model its electronic absorption spectra and evaluate its potential in photovoltaic applications. researchgate.net
The future of materials science will rely heavily on this in silico design approach. By computationally screening libraries of virtual pyrazole derivatives based on the this compound scaffold, scientists can identify candidates with tailored electronic, optical, or binding properties for specific applications, such as new pharmaceuticals, organic electronics, or functional dyes, thereby dramatically accelerating the discovery process. researchgate.netnih.gov
Table 2: Applications of Computational Chemistry in Pyrazole Research
| Computational Method | Information Obtained | Purpose / Application | Reference |
|---|---|---|---|
| DFT (B3LYP) | Optimized geometry, vibrational frequencies, HOMO-LUMO energies | Characterizing electronic structure and reactivity | nih.govresearchgate.net |
| DFT / Molecular Docking | Binding modes with target proteins | Assessing pharmaceutical potential (e.g., as enzyme inhibitors) | nih.govresearchgate.net |
| CAM-B3LYP / CLR-PCM | Theoretical electronic absorption spectra | Evaluating photophysical characteristics for photovoltaic applications | researchgate.net |
| Hirshfeld Surface Analysis | Analysis of non-covalent interactions within a crystal structure | Understanding crystal packing and intermolecular forces | tandfonline.com |
Strategic Integration with Advanced Manufacturing Techniques
The development of novel, functional organic materials is intrinsically linked to how they can be manufactured into useful devices. Advanced manufacturing techniques, especially 3D printing and functional materials deposition, offer unprecedented opportunities to integrate pyrazole-based materials directly into functional systems. kit.edunih.gov
While traditional manufacturing focuses on bulk materials, these new methods allow for the precise, layer-by-layer deposition of materials with specific properties. nih.gov The field is moving beyond simple plastics to print with a wide range of functional materials, including organic compounds, conductive inks, and biocompatible gels. acs.orghealthtechmagazine.netnano3dprint.com
The strategic integration of pyrazole chemistry with these techniques could lead to:
Printed Electronics: Pyrazole derivatives designed computationally for specific electronic properties (e.g., semiconducting, phosphorescent) could be formulated into "functional inks." nano3dprint.comnih.gov These inks could then be used in inkjet or extrusion-based printers to create components for flexible displays, sensors, or RFID tags.
Customized Catalytic Devices: A catalyst, such as a pyrazole-based metal complex, could be embedded within a 3D-printed scaffold. This would create a custom, high-surface-area catalytic converter designed for a specific chemical process, improving efficiency and reusability.
Bio-functional Surfaces: Given the diverse biological activities of pyrazoles, derivatives could be incorporated into 3D-printed biomedical devices or scaffolds to impart specific properties, such as creating surfaces that resist bacterial biofilm formation or promote specific cell interactions. nih.govacs.org
This convergence of molecular design and advanced manufacturing represents a paradigm shift, enabling the direct translation of a molecule's function into a macroscopic, application-specific device.
Q & A
Q. What are the optimized synthetic routes for 5-amino-1-phenyl-1H-pyrazol-3-ol and its derivatives?
Methodological Answer: The synthesis typically involves condensation reactions and functionalization of the pyrazole core. For example:
- Mannich Reaction : Used to introduce aminoalkyl groups via reaction with formaldehyde and secondary amines (e.g., 3,5-dichlorophenylmethylamine derivatives) in ethanol or acetonitrile .
- Hydrazine Cyclization : Hydrazine hydrate reacts with β-keto esters or diketones to form the pyrazole ring, followed by phenyl group introduction via nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water mixtures) are standard for isolating pure products. Yields can be optimized by controlling reaction temperature (60–80°C) and stoichiometric ratios of reagents .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming substituent positions and hydrogen bonding (e.g., hydroxyl and amino protons appear as broad singlets at δ 10–12 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for detecting halogenated derivatives (e.g., chlorine isotopic patterns) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks. For example, reports bond angles and torsion angles for 4-methyl-5-phenyl-1H-pyrazol-3-ol using SHELX refinement .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for pyrazole derivatives?
Methodological Answer:
- Substituent Variation : Systematically modify the phenyl ring (e.g., electron-withdrawing groups like -Cl or -CF3 at para/meta positions) and the amino/hydroxyl groups. demonstrates increased antibacterial activity with 3,5-dichlorophenyl substitutions .
- Bioassay Design : Use standardized protocols (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity). For example, Kumar et al. (2017) evaluated anticancer activity of pyrazole-coumarin hybrids against human cancer cell lines .
- Data Correlation : Employ multivariate analysis to link substituent electronic parameters (Hammett σ values) with bioactivity .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Control Experiments : Standardize assay conditions (e.g., solvent/DMSO concentration, cell line passage number) to minimize variability .
- Meta-Analysis : Compare results across studies using statistical tools (e.g., Cohen’s d for effect size). For instance, discrepancies in antibacterial efficacy may arise from differences in bacterial strain susceptibility .
- Mechanistic Studies : Use knock-out models or enzyme inhibition assays to confirm target specificity (e.g., superoxide dismutase inhibition in neurodegenerative disease models) .
Q. How can computational methods be integrated with experimental data for structural analysis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate tautomer stability and electrostatic potential maps to predict reactivity sites. Compare with experimental NMR chemical shifts .
- Molecular Docking : Screen derivatives against target proteins (e.g., mutant SOD1 for ALS) using AutoDock Vina. Validate docking poses with crystallographic data from SHELX-refined structures .
- MD Simulations : Assess binding stability (RMSD analysis) over 100-ns trajectories in explicit solvent models .
Q. What advanced analytical techniques are used to resolve co-eluting impurities in pyrazole derivatives?
Methodological Answer:
- HPLC-DAD/HRMS : Use C18 columns (ACN/water + 0.1% formic acid) with diode-array detection (210–400 nm). High-resolution MS identifies impurities via exact mass (<5 ppm error) .
- Prep-SFC : Supercritical fluid chromatography (CO2/MeOH) resolves enantiomers or diastereomers with chiral columns (e.g., Chiralpak IA) .
- 2D NMR : HSQC and HMBC experiments distinguish overlapping proton signals in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
